

Application Notes and Protocols: Iodol-Mediated Electrophilic Cyclization of Alkynes

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Compound of Interest

Compound Name: Iodol

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Introduction

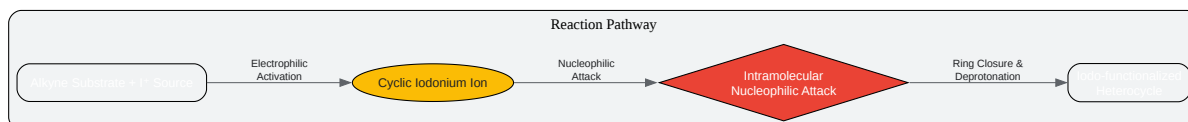
Iodol-mediated electrophilic cyclization of alkynes has emerged as a powerful and versatile strategy in synthetic organic chemistry for the construction of a diverse array of iodine-functionalized heterocycles. This method, which typically employs molecular iodine (I_2) or N-iodosuccinimide (NIS) as the electrophilic iodine source, proceeds under mild reaction conditions and demonstrates broad functional group tolerance. The resulting iodo-substituted heterocyclic products are valuable intermediates, readily amenable to further functionalization through various cross-coupling reactions, making this methodology highly attractive for the synthesis of complex molecules, natural products, and pharmacologically active compounds.

This document provides a comprehensive overview of the **iodol**-mediated electrophilic cyclization of alkynes, with a focus on its application in the synthesis of key heterocyclic scaffolds. Detailed experimental protocols for representative substrates, including ortho-alkynyl-substituted aromatic esters, amides, and ketones, are presented, along with quantitative data to guide reaction optimization.

General Mechanism

The reaction is initiated by the activation of the alkyne triple bond by an electrophilic iodine species (I^+), which can be generated from sources like I_2 or NIS. This activation leads to the formation of a cyclic iodonium ion intermediate. Subsequent intramolecular nucleophilic attack

by a tethered heteroatom (such as oxygen, nitrogen, or sulfur) on the iodonium ion proceeds in a regioselective manner, typically following Baldwin's rules for ring closure. The final step involves deprotonation or elimination to afford the stable, iodine-functionalized heterocyclic product.



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Caption: General mechanistic pathway of **iodoI**-mediated electrophilic cyclization.

Applications in Heterocycle Synthesis

This methodology has been successfully applied to the synthesis of a wide range of heterocyclic systems, including:

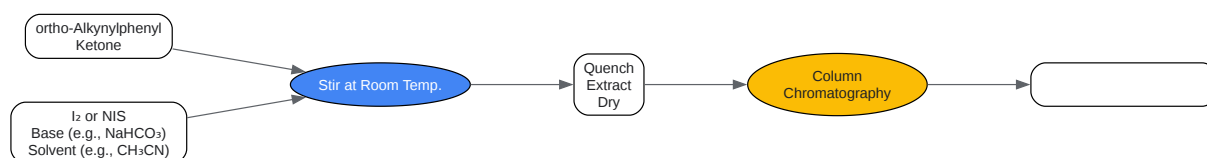
- Oxygen Heterocycles: Furans, benzofurans, pyrans, and isocoumarins.
- Nitrogen Heterocycles: Pyrroles, indoles, quinolines, and isoquinolines.
- Sulfur Heterocycles: Thiophenes and benzothiophenes.

The following sections provide detailed protocols and quantitative data for the synthesis of representative heterocycles from ortho-alkynyl-substituted aromatic esters, amides, and ketones.

Application Note 1: Synthesis of 3-Iodo-4H-chromen-4-ones from ortho-Alkynylphenyl Ketones

Overview: The iodocyclization of ortho-alkynylphenyl ketones provides a direct route to 3-iodo-4H-chromen-4-ones (3-iodoflavones), which are important scaffolds in medicinal chemistry. The reaction typically proceeds in good to excellent yields under mild conditions.

Experimental Workflow:



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Caption: Workflow for the synthesis of 3-iodo-4H-chromen-4-ones.

Quantitative Data:

Entry	Substrate (R)	Iodine Source	Base	Solvent	Time (h)	Yield (%)
1	Phenyl	I ₂	NaHCO ₃	CH ₃ CN	12	85
2	4-Methoxyphenyl	I ₂	NaHCO ₃	CH ₃ CN	12	88
3	4-Chlorophenyl	I ₂	NaHCO ₃	CH ₃ CN	12	82
4	Methyl	NIS	NaHCO ₃	CH ₂ Cl ₂	6	75

Protocol: Synthesis of 3-Iodo-2-phenyl-4H-chromen-4-one

- **Preparation of Reactants:** In a 50 mL round-bottom flask, dissolve 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-one (1.0 mmol, 222 mg) in acetonitrile (10 mL).
- **Addition of Reagents:** To the solution, add sodium bicarbonate (2.0 mmol, 168 mg) followed by molecular iodine (1.2 mmol, 305 mg).
- **Reaction:** Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired 3-iodo-2-phenyl-4H-chromen-4-one as a white solid.

Application Note 2: Synthesis of 3-Iodoindoles from ortho-Alkynylanilines

Overview: The electrophilic cyclization of N-substituted-ortho-alkynylanilines is a widely used method for the synthesis of 3-iodoindoles.^{[1][2]} These products are versatile building blocks for the synthesis of biologically active indole alkaloids and drug candidates. The reaction conditions can be tuned to accommodate a variety of substituents on both the aniline ring and the alkyne.

Quantitative Data:

Entry	Substrate (R ¹ , R ²)	Iodine Source	Base	Solvent	Time (h)	Yield (%)	Reference
1	H, Phenyl	I ₂	NaHCO ₃	CH ₃ CN	2	92	[2]
2	H, n-Butyl	I ₂	NaHCO ₃	CH ₃ CN	3	85	[2]
3	Ts, Phenyl	I ₂	K ₂ CO ₃	CH ₂ Cl ₂	1	95	[2]
4	H, Si(CH ₃) ₃	I ₂	NaHCO ₃	CH ₃ CN	5	78	[2]

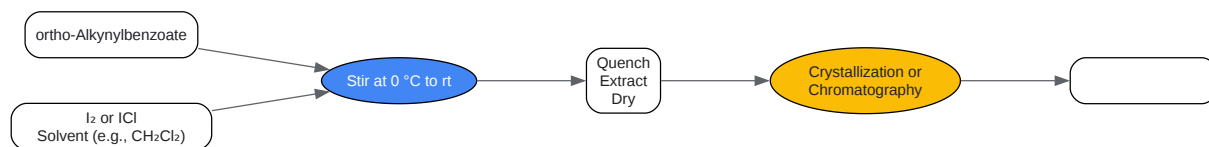
Protocol: Synthesis of 3-Iodo-2-phenyl-1H-indole

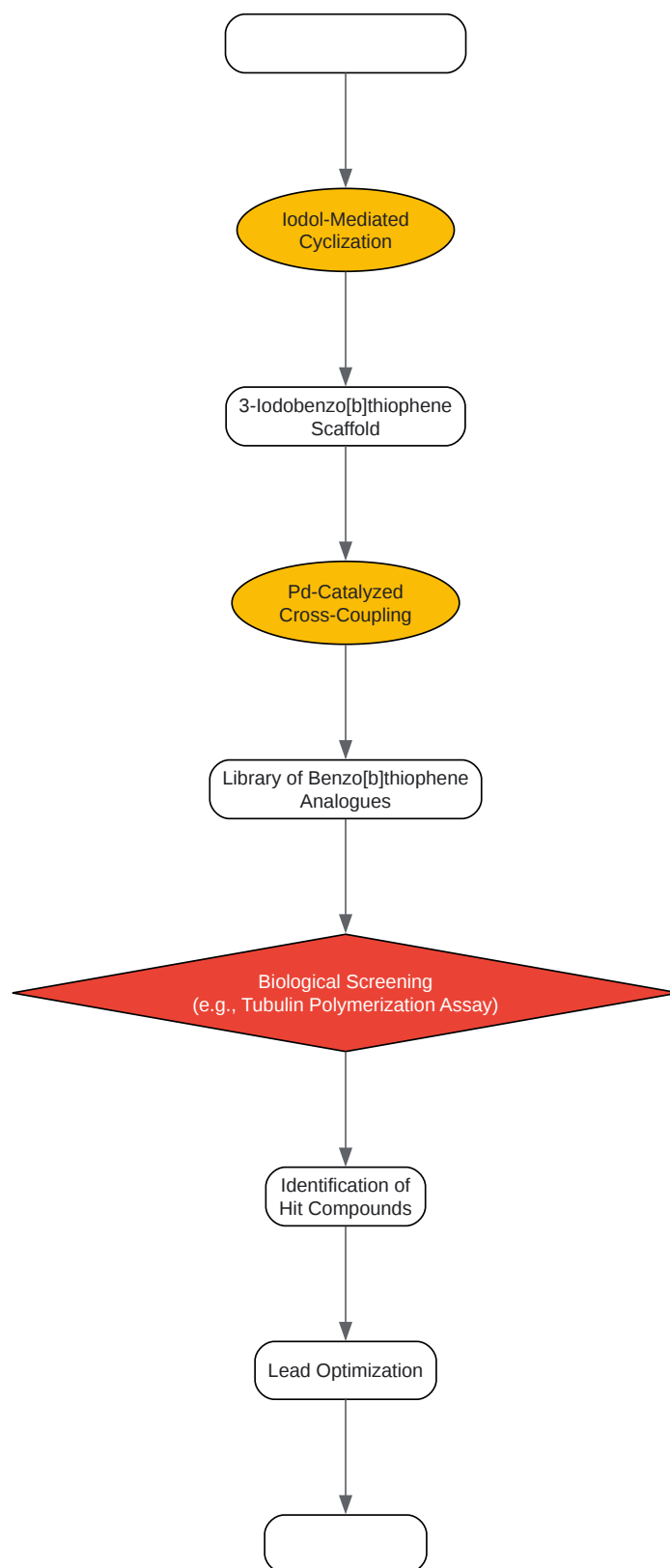
- Preparation of Reactants: To a solution of 2-(phenylethynyl)aniline (1.0 mmol, 193 mg) in acetonitrile (10 mL) in a 50 mL round-bottom flask, add sodium bicarbonate (2.0 mmol, 168 mg).
- Addition of Iodine: Add a solution of iodine (1.2 mmol, 305 mg) in acetonitrile (5 mL) dropwise to the reaction mixture at room temperature.
- Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.
- Work-up: After the starting material is consumed, add a saturated aqueous solution of Na₂S₂O₃ (15 mL) to quench the excess iodine. Extract the mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (25 mL) and dry over anhydrous Na₂SO₄.
- Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to yield 3-iodo-2-phenyl-1H-indole as a pale yellow solid.

Application Note 3: Synthesis of Isocoumarins from ortho-Alkynylbenzoates

Overview: The iodocyclization of ortho-alkynylbenzoates provides an efficient route to 3-iodoisocoumarins. These compounds are structural motifs found in various natural products with interesting biological activities.

Experimental Workflow:





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